4-Methyl-4-(methylsulfanylmethyl)piperidine
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Overview
Description
4-Methyl-4-(methylsulfanylmethyl)piperidine is a chemical compound with the molecular formula C8H17NS and a molecular weight of 159.3 g/mol It is a piperidine derivative, characterized by the presence of a methyl group and a methylsulfanyl group attached to the piperidine ring
Mechanism of Action
Target of action
Piperidine derivatives are known to interact with a variety of biological targets, including receptors, enzymes, and ion channels . The specific targets of “4-Methyl-4-(methylsulfanylmethyl)piperidine” would depend on its precise chemical structure and properties.
Mode of action
The mode of action of piperidine derivatives can vary widely, depending on their specific chemical structure and the biological target they interact with . Some piperidine derivatives are known to inhibit or activate their targets, leading to a variety of biological effects.
Biochemical pathways
Piperidine derivatives can affect a variety of biochemical pathways, depending on their specific targets . For example, some piperidine derivatives are known to affect pathways related to inflammation, pain perception, and neurotransmission.
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of piperidine derivatives can vary widely, depending on their specific chemical structure . Some piperidine derivatives are known to have good oral bioavailability and can cross the blood-brain barrier .
Result of action
The molecular and cellular effects of piperidine derivatives can vary widely, depending on their specific targets and mode of action . Some piperidine derivatives are known to have anti-inflammatory, analgesic, and antipsychotic effects .
Action environment
The action, efficacy, and stability of piperidine derivatives can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other substances . These factors can affect the compound’s solubility, stability, and ability to reach its target.
Preparation Methods
The synthesis of 4-Methyl-4-(methylsulfanylmethyl)piperidine typically involves the reaction of piperidine with methylating agents and sulfur-containing compounds. . The reaction conditions often require the use of solvents like dichloromethane and catalysts to facilitate the process. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
4-Methyl-4-(methylsulfanylmethyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the sulfide form using reducing agents such as lithium aluminum hydride.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
4-Methyl-4-(methylsulfanylmethyl)piperidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for designing new compounds.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific molecular pathways.
Comparison with Similar Compounds
4-Methyl-4-(methylsulfanylmethyl)piperidine can be compared with other piperidine derivatives, such as:
4-Methylpiperidine: Lacks the methylsulfanyl group, resulting in different reactivity and applications.
4-(Methylsulfanyl)piperidine:
N-Methylpiperidine: Contains a methyl group on the nitrogen atom, leading to different biological and chemical behaviors.
The uniqueness of this compound lies in its dual functional groups, which provide a combination of reactivity and stability that is valuable in various research and industrial applications.
Properties
IUPAC Name |
4-methyl-4-(methylsulfanylmethyl)piperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NS/c1-8(7-10-2)3-5-9-6-4-8/h9H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUKZMNUFMKRFFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNCC1)CSC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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